molecular formula C5H10N2S B10838845 [1,4]Thiazepan-(5E)-ylideneamine CAS No. 73028-68-9

[1,4]Thiazepan-(5E)-ylideneamine

Cat. No.: B10838845
CAS No.: 73028-68-9
M. Wt: 130.21 g/mol
InChI Key: VXILVSMPTBRDEC-UHFFFAOYSA-N
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Description

[1,4]Thiazepan-(5E)-ylideneamine is a chemical compound with the molecular formula C5H10N2S . It features a seven-membered 1,4-thiazepane ring, a structure of significant interest in medicinal chemistry due to its presence in various bioactive molecules. The (5E)-ylideneamine moiety introduces an imine functional group with specific stereochemistry, which can be pivotal for molecular recognition and binding interactions in biological systems. Compounds containing sulfur and nitrogen within heterocyclic ring systems, such as this one, are often explored as key intermediates in the synthesis of potential pharmaceuticals and agrochemicals . For instance, related sulfur-containing heterocycles have been investigated for their enzyme inhibitory activities and other biological properties . As a building block, this compound offers researchers a versatile scaffold for further chemical modifications, including the development of novel small molecules for drug discovery programs. It can also serve as a model compound in structural and mechanistic studies. Handle with appropriate safety precautions. This product is intended for research purposes only in a laboratory setting and is not for human or veterinary use.

Properties

CAS No.

73028-68-9

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

2,3,6,7-tetrahydro-1,4-thiazepin-5-amine

InChI

InChI=1S/C5H10N2S/c6-5-1-3-8-4-2-7-5/h1-4H2,(H2,6,7)

InChI Key

VXILVSMPTBRDEC-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN=C1N

Origin of Product

United States

Synthetic Methodologies Forthiazepan 5e Ylideneamine and Precursors

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of ijarst.inresearchgate.netThiazepan-(5E)-ylideneamine suggests that the most logical precursor is the corresponding ketone, ijarst.inresearchgate.netthiazepan-5-one. The ylideneamine can be formed in a forward sense from the ketone, likely through a condensation reaction with ammonia (B1221849) or a protected form thereof.

The key disconnections for the ijarst.inresearchgate.netthiazepan-5-one core involve breaking the C-N and C-S bonds. Two primary retrosynthetic pathways emerge:

Pathway A: Disconnection of the N4-C5 and C3-C2 bonds. This approach leads back to a β-aminothiol (such as cysteamine) and an α,β-unsaturated ester. This is a common and effective strategy for constructing the thiazepane ring.

Pathway B: Disconnection of the S1-C2 and N4-C5 bonds. This pathway suggests a reaction between a mercaptoamino acid derivative and a suitable two-carbon electrophile.

Classical Synthetic Approaches for the Thiazepane Core

The synthesis of the 1,4-thiazepane (B1286124) core has been approached through several classical methods. One of the most prevalent is the cyclization of cysteamine (B1669678) or its derivatives with α,β-unsaturated esters. nih.gov This reaction can take several days and often results in modest yields. nih.gov Improvements to this method have been sought to reduce reaction times and increase yields.

Another classical approach involves the ring expansion of smaller heterocyclic systems. For example, Beckmann rearrangements of tetrahydro-1,4-thiapyranones have been utilized to form the seven-membered thiazepane ring. nih.gov However, this method can be hindered by the availability of the starting materials and the potential for the formation of undesired regioisomers. nih.gov

A one-pot synthesis has been developed using α,β-unsaturated esters and 1,2-amino thiols to form 1,4-thiazepanones, which are direct precursors to 1,4-thiazepanes. nih.gov This method offers reasonable reaction times (0.5–3 hours) and good yields. nih.gov

Starting MaterialsReagents and ConditionsProductYieldReference
Cysteamine and α,β-unsaturated esterBasic conditions1,4-Thiazepan-5-oneLow to moderate nih.gov
Tetrahydro-1,4-thiapyranoneAcid (for Beckmann rearrangement)1,4-Thiazepan-5-oneVariable nih.gov
α,β-Unsaturated ester and 1,2-amino thiolOne-pot reaction1,4-Thiazepan-5-oneGood nih.gov

Stereoselective and Enantioselective Routes to Substituted Analogues

The development of stereoselective and enantioselective routes to substituted thiazepane analogues is crucial for their application in medicinal chemistry. When using substituted cysteamine derivatives, such as those derived from cysteine or penicillamine, the creation of new stereocenters is possible. nih.gov

For instance, the reaction of cysteine methyl ester with an α,β-unsaturated ester can lead to the formation of diastereomeric thiazepanone products. nih.gov The diastereoselectivity of these reactions can be influenced by the reaction conditions and the nature of the substrates. In some cases, a high degree of diastereoselectivity has been observed. nih.gov

Furthermore, chiral auxiliaries can be employed to control the stereochemical outcome of the cyclization reaction. The use of chiral starting materials, such as optically pure amino thiols, is a direct way to produce enantiomerically enriched thiazepane derivatives. The development of catalytic enantioselective methods for the key bond-forming reactions remains an active area of research. mdpi.com

Modern Catalytic Strategies for Carbon-Heteroatom Bond Formation

Modern catalytic methods play a significant role in the efficient construction of the thiazepane ring by facilitating the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds. ijarst.inmdpi.com Transition-metal-catalyzed reactions, particularly those using copper, have proven to be powerful tools for C-S bond formation. mdpi.com

For example, copper-catalyzed coupling reactions can be employed in the synthesis of dibenzo[b,f] ijarst.inresearchgate.netthiazepines, a related class of compounds. mdpi.com These methods often offer advantages in terms of efficiency and functional group tolerance. mdpi.com The development of catalytic systems that can mediate the direct cyclization of appropriate precursors to form the 1,4-thiazepane ring is a key objective. This includes the use of ligands to modulate the reactivity and selectivity of the metal catalyst. mdpi.com

CatalystReaction TypeBond FormedReference
Copper salts (e.g., CuCl2)Coupling/CyclizationC-S, C-N mdpi.com
Zinc chlorideElectrophilic cyclizationC-S nih.gov
Indium trichlorideCyclizationC-N researchgate.net

Green Chemistry Principles in the Synthesis of Thiazepan-(5E)-ylideneamine

The application of green chemistry principles to the synthesis of heterocyclic compounds, including thiazepanes, is of increasing importance. mdpi.compreprints.orgnih.gov This involves the use of environmentally benign solvents, catalysts, and reaction conditions. mdpi.compreprints.org

Water has been explored as a green solvent for the synthesis of sulfur-containing heterocycles. mdpi.com The use of microwave irradiation and ultrasound assistance can also contribute to more sustainable synthetic protocols by reducing reaction times and energy consumption. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Ofthiazepan 5e Ylideneamine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For psu.edursc.orgThiazepan-(5E)-ylideneamine, both one-dimensional (¹H and ¹³C) and multidimensional NMR techniques would be crucial for a complete assignment of its proton and carbon signals and to establish connectivity within the molecule.

Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals of the thiazepan ring and the ylideneamine moiety, a suite of two-dimensional NMR experiments would be necessary.

2D Correlated Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the protons on the ethylenediamine (B42938) and thioether fragments of the seven-membered ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.

Hypothetical ¹H and ¹³C NMR Data for psu.edursc.orgThiazepan-(5E)-ylideneamine:

Position Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Hypothetical COSY Correlations Hypothetical HMBC Correlations
C2-H₂2.8 - 3.245 - 50C3-H₂C3, C7, N-H
C3-H₂2.6 - 3.030 - 35C2-H₂C2, C5
C5-160 - 165-C3-H₂, C6-H₂, N-H
C6-H₂3.1 - 3.550 - 55C7-H₂C5, C7, N-H
C7-H₂2.9 - 3.340 - 45C6-H₂C2, C6
N-H7.5 - 8.5 (broad)-C2-H₂, C6-H₂C2, C5, C6
=N-H8.0 - 9.0 (broad)--C5

Note: This table is illustrative and not based on experimental data.

Solid-State NMR for Conformational Studies

Due to the flexible nature of the seven-membered thiazepan ring, solid-state NMR (ssNMR) would be a powerful technique to investigate its conformation in the solid state. By analyzing the chemical shift anisotropies and using techniques like cross-polarization magic-angle spinning (CP-MAS), researchers could gain insights into the puckering of the ring and the orientation of the ylideneamine substituent, which might differ from its conformation in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: An IR spectrum of psu.edursc.orgThiazepan-(5E)-ylideneamine would be expected to show characteristic absorption bands for the N-H stretching of the amine and imine groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aliphatic ring (around 2850-3000 cm⁻¹), the C=N stretching of the imine (around 1640-1690 cm⁻¹), and C-N and C-S stretching vibrations at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=N double bond and the C-S single bond often give rise to strong and easily identifiable Raman signals.

Expected Vibrational Frequencies for psu.edursc.orgThiazepan-(5E)-ylideneamine:

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amine/Imine)3200 - 35003200 - 3500
C-H Stretch (Aliphatic)2850 - 30002850 - 3000
C=N Stretch (Imine)1640 - 16901640 - 1690
C-N Stretch1000 - 12501000 - 1250
C-S Stretch600 - 800600 - 800

Note: This table is illustrative and not based on experimental data.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. For psu.edursc.orgThiazepan-(5E)-ylideneamine (C₅H₁₀N₂S), HRMS would confirm its molecular formula with high accuracy. Furthermore, by analyzing the fragmentation pattern in the mass spectrum (e.g., using techniques like tandem mass spectrometry or MS/MS), the connectivity of the molecule could be further corroborated. Expected fragmentation pathways would likely involve the cleavage of the thiazepan ring, such as the loss of ethylene (B1197577) or thioformaldehyde (B1214467) fragments.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. If suitable crystals of psu.edursc.orgThiazepan-(5E)-ylideneamine could be grown, this technique would provide definitive information on:

Absolute Stereochemistry: The precise spatial arrangement of all atoms, confirming the (E)-configuration of the ylideneamine double bond.

Conformation: The exact puckering of the seven-membered thiazepan ring.

Crystal Packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the N-H groups.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment (if applicable)

If psu.edursc.orgThiazepan-(5E)-ylideneamine were found to be chiral (for example, due to a stable, non-interconverting puckered conformation of the ring), chiroptical spectroscopy techniques would be employed to determine its absolute configuration.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and provides stereochemical information based on the infrared absorption of a chiral molecule.

The experimental ECD and VCD spectra would be compared with theoretically calculated spectra for the possible enantiomers to assign the absolute configuration.

Reactivity and Reaction Mechanisms Ofthiazepan 5e Ylideneamine

Nucleophilic and Electrophilic Reactivity at the Iminyl Moiety

The iminyl moiety (C=N) is a key functional group in acs.orgnih.govThiazepan-(5E)-ylideneamine, and its reactivity is characterized by a duality of nucleophilic and electrophilic behavior. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, while the carbon atom, being double-bonded to the more electronegative nitrogen, exhibits electrophilic character.

Nucleophilic Reactivity: The lone pair of electrons on the iminyl nitrogen can attack electrophilic centers. This nucleophilicity can be influenced by the electronic effects of the thiazepane ring. For instance, the presence of the sulfur atom in the ring can modulate the electron density on the nitrogen.

Electrophilic Reactivity: The iminyl carbon is susceptible to attack by nucleophiles. This electrophilic nature is a consequence of the polarization of the C=N double bond. The reactivity can be enhanced by protonation or coordination of the nitrogen atom to a Lewis acid, which increases the positive charge on the carbon.

The balance between nucleophilic and electrophilic reactivity can be fine-tuned by the reaction conditions and the nature of the reacting species.

Cycloaddition Reactions and Pericyclic Processes Involving the Thiazepane Ring

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu The thiazepane ring system, with its inherent flexibility, can participate in various pericyclic processes, including cycloaddition reactions. These reactions are characterized by their high stereospecificity and are often unaffected by solvent changes or catalysts. msu.edu

Cycloaddition Reactions: These are reactions in which two or more unsaturated molecules combine to form a cyclic adduct. nih.govsci-hub.ru The diene system within the thiazepane ring can potentially participate in [4+2] cycloadditions (Diels-Alder type reactions). The feasibility and stereochemical outcome of such reactions would depend on the conformation of the seven-membered ring and the electronic nature of the dienophile.

Electrocyclic Reactions: These reactions involve the formation of a sigma bond between the ends of a conjugated system, leading to a cyclic product. msu.edu The reverse reaction is known as electrocyclic ring-opening. The thiazepane ring could undergo such transformations under thermal or photochemical conditions, leading to the formation of bicyclic systems.

Sigmatropic Rearrangements: These are concerted reactions involving the migration of a sigma bond across a pi-conjugated system. nih.gov The flexible thiazepane ring could facilitate such rearrangements, leading to isomeric structures.

The study of these pericyclic reactions provides valuable insights into the conformational dynamics and reactivity of the thiazepane ring system.

Rearrangement Reactions and Tautomerism

acs.orgnih.govThiazepan-(5E)-ylideneamine can undergo various rearrangement reactions and exhibit tautomerism, leading to the formation of structural isomers.

Tautomerism: The most common form of tautomerism for this compound would be imine-enamine tautomerism. This involves the migration of a proton from the carbon adjacent to the iminyl group to the nitrogen atom, resulting in an equilibrium between the imine and enamine forms. The position of this equilibrium is influenced by factors such as solvent polarity and temperature.

Rearrangement Reactions: The thiazepane ring system can undergo skeletal rearrangements, such as ring contractions and expansions, often promoted by acidic or basic conditions. For example, a Beckmann-type rearrangement could occur if the imine is converted to an oxime derivative.

Ring-Opening and Ring-Closure Reactions of the Thiazepane System

The stability of the seven-membered thiazepane ring is a critical factor in its chemistry. It can undergo both ring-opening and ring-closure reactions under specific conditions.

Ring-Opening Reactions: The thiazepane ring can be opened by nucleophilic attack, particularly at the carbon atoms adjacent to the heteroatoms (sulfur and nitrogen). nih.govmdpi.com The reaction conditions, such as the strength of the nucleophile and the temperature, play a crucial role in the outcome of these reactions. nih.govmdpi.com For instance, reductive cleavage of the C-S or C-N bonds can lead to linear amino thiols.

Ring-Closure Reactions: Intramolecular reactions can lead to the formation of bicyclic systems. acs.org For example, if a suitable functional group is present on a side chain, it could react with the iminyl moiety or another part of the thiazepane ring to form a new ring. These cyclization reactions are important in the synthesis of complex heterocyclic scaffolds. acs.org

Oxidation and Reduction Pathways

The sulfur and nitrogen atoms in the thiazepane ring, as well as the iminyl group, are susceptible to oxidation and reduction.

Oxidation: The sulfur atom can be oxidized to a sulfoxide or a sulfone using common oxidizing agents like hydrogen peroxide or peroxy acids. The iminyl group can also be oxidized, potentially leading to the formation of an oxaziridine or cleavage of the C=N bond.

Reduction: The iminyl group can be readily reduced to the corresponding amine using reducing agents such as sodium borohydride or through catalytic hydrogenation. This is a common transformation in the synthesis of saturated heterocyclic systems. The thiazepane ring itself is generally stable to reduction, but under harsh conditions, C-S or C-N bond cleavage can occur.

Mechanistic Investigations via Kinetic Isotope Effects, Hammett Plots, and Computational Studies

To gain a deeper understanding of the reaction mechanisms of acs.orgnih.govThiazepan-(5E)-ylideneamine, various physical organic chemistry tools can be employed.

Kinetic Isotope Effects (KIEs): KIEs are a powerful tool for determining the rate-determining step of a reaction and for probing the structure of the transition state. nih.gov By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be observed. A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. youtube.com Secondary KIEs can provide information about changes in hybridization at the labeled position. nih.gov For instance, studying the KIE for the deprotonation step in imine-enamine tautomerism can confirm if this step is rate-limiting.

Hammett Plots: The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgwalisongo.ac.id While acs.orgnih.govThiazepan-(5E)-ylideneamine is not aromatic, if derivatives with substituted aryl groups are synthesized, Hammett plots can be used to study the electronic effects on reactions involving the iminyl moiety or the thiazepane ring. A plot of the logarithm of the reaction rate constant (or equilibrium constant) against the Hammett substituent constant (σ) gives a straight line. The slope of this line, the reaction constant (ρ), provides information about the charge development in the transition state. wikipedia.orgrsc.org A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups. wikipedia.org

Illustrative Hammett Plot Data:

Substituent (X)σ (sigma) valuelog(kX/kH)
-OCH3-0.27-0.5
-CH3-0.17-0.3
-H0.000.0
-Cl0.230.4
-NO20.781.2

This is a hypothetical data table to illustrate the concept of a Hammett plot.

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), can provide detailed insights into reaction mechanisms. These studies can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and predict kinetic isotope effects. Computational chemistry can complement experimental studies and provide a deeper understanding of the factors controlling the reactivity of acs.orgnih.govThiazepan-(5E)-ylideneamine.

Chemical Applications and Potential in Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The inherent structure of nih.govresearchgate.netThiazepan-(5E)-ylideneamine, possessing multiple functional groups including a reactive imine and secondary amine, theoretically positions it as a versatile building block for the synthesis of more complex organic molecules. The presence of both nucleophilic (amine) and electrophilic (imine carbon) centers, alongside the flexible seven-membered thiazepane core, suggests potential for its use in constructing novel heterocyclic systems. However, a thorough search of chemical databases and literature indicates a significant lack of documented examples where nih.govresearchgate.netThiazepan-(5E)-ylideneamine has been explicitly used as a starting material or intermediate in complex organic synthesis.

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen and sulfur atoms within the nih.govresearchgate.netThiazepan-(5E)-ylideneamine framework offer potential coordination sites for metal ions, suggesting its utility as a ligand in coordination chemistry. The arrangement of these heteroatoms could allow for the formation of stable chelate complexes with various transition metals. Such complexes could, in principle, exhibit catalytic activity, leveraging the metal center for a range of organic transformations.

While the broader class of sulfur-nitrogen containing ligands is well-established in catalysis, specific studies focusing on nih.govresearchgate.netThiazepan-(5E)-ylideneamine as a ligand are not readily found in the current body of scientific literature. The potential for this compound to act as a bidentate or even tridentate ligand, depending on the conformation and reaction conditions, remains an area ripe for investigation.

Application as a Monomer or Cross-linker in Polymer Chemistry

The bifunctional nature of nih.govresearchgate.netThiazepan-(5E)-ylideneamine, with its reactive amine and imine groups, suggests its potential as a monomer for the synthesis of novel polymers. Polymerization could theoretically proceed through reactions involving these functional groups, leading to the formation of polyamides, polyimines, or other polymer architectures incorporating the thiazepane ring into the backbone. This could impart unique thermal and mechanical properties to the resulting materials. Furthermore, its structure could lend itself to use as a cross-linking agent to modify the properties of existing polymers. At present, there is no available research detailing the polymerization or use of nih.govresearchgate.netThiazepan-(5E)-ylideneamine in polymer chemistry.

Development of Chemical Sensors and Probes

Molecules containing heterocyclic rings with heteroatoms are often explored for their potential in chemical sensing. The nitrogen and sulfur atoms in nih.govresearchgate.netThiazepan-(5E)-ylideneamine could interact with specific analytes, leading to a detectable signal, such as a change in fluorescence or color. The imine functionality could also participate in reactions with target molecules, forming the basis of a chemosensor. Despite the conceptual possibility, no studies have been published that investigate or report the use of nih.govresearchgate.netThiazepan-(5E)-ylideneamine or its derivatives in the development of chemical sensors or probes.

Supramolecular Chemistry and Self-Assembly Processes

The potential for nih.govresearchgate.netThiazepan-(5E)-ylideneamine to engage in non-covalent interactions, such as hydrogen bonding via its amine and imine groups, suggests it could be a component in supramolecular chemistry. These interactions could drive self-assembly processes, leading to the formation of ordered structures like gels, liquid crystals, or molecular networks. The sulfur atom could also participate in chalcogen bonding, further directing the assembly. Nevertheless, the scientific literature currently lacks any reports on the investigation of nih.govresearchgate.netThiazepan-(5E)-ylideneamine in the context of supramolecular chemistry and self-assembly.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis

The synthesis of heterocyclic compounds is increasingly benefiting from the adoption of flow chemistry, a paradigm shift from traditional batch processing. springerprofessional.de This technology offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. researchgate.netresearchgate.net

For the synthesis of researchgate.netijpsjournal.comThiazepan-(5E)-ylideneamine and its derivatives, flow chemistry could enable the rapid and efficient exploration of a wide range of structural modifications. durham.ac.uk An automated flow synthesis platform could be developed to systematically vary the substituents on the thiazepane ring, leading to the creation of extensive compound libraries for high-throughput screening. researchgate.netdurham.ac.uk This approach would significantly accelerate the discovery of new analogues with desirable biological activities. durham.ac.uk

Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

Parameter Conventional Batch Synthesis Flow Chemistry Synthesis
Reaction Control Limited Precise control over temperature, pressure, and mixing
Safety Higher risk with hazardous reagents Enhanced safety due to small reaction volumes
Scalability Often challenging Readily scalable by extending reaction time
Reproducibility Can be variable High

| Library Synthesis | Time-consuming and laborious | Amenable to automation for rapid library generation |

Computational Design and Discovery of Novel Analogues with Tuned Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govnih.gov In the context of researchgate.netijpsjournal.comThiazepan-(5E)-ylideneamine, computational methods such as Density Functional Theory (DFT) can be employed to predict the structural and electronic properties of novel analogues. bohrium.com By modeling the impact of different functional groups on the thiazepane scaffold, it is possible to tune the reactivity, selectivity, and ultimately the biological activity of these compounds. nih.gov

The design of novel analogues could focus on modifying the electronic nature of the ylideneamine group or introducing substituents at various positions on the heterocyclic ring. bohrium.com These in silico studies can guide synthetic efforts by prioritizing compounds with the most promising predicted properties, thereby saving significant time and resources. nih.gov

Table 2: Hypothetical Computationally Designed Analogues of researchgate.netijpsjournal.comThiazepan-(5E)-ylideneamine

Analogue Modification Predicted Property Change
Analogue A Electron-withdrawing group on the aromatic ring Increased acidity of the N-H proton
Analogue B Bulky alkyl group at the 2-position Altered conformational preferences
Analogue C Introduction of a chiral center Potential for stereospecific interactions with biological targets

Exploration of Photoredox and Electrochemistry in Synthetic Transformations

Visible-light photoredox catalysis and electrochemistry are rapidly emerging as powerful and sustainable methods for organic synthesis. nih.govnih.govacs.org These techniques allow for the generation of highly reactive intermediates under mild conditions, often avoiding the need for harsh reagents or high temperatures. nih.govacs.org

The application of photoredox catalysis to the synthesis of researchgate.netijpsjournal.comThiazepan-(5E)-ylideneamine could open up new avenues for C-H functionalization, allowing for the direct introduction of various functional groups onto the heterocyclic core. nih.gov This would provide access to a diverse range of novel derivatives that would be difficult to synthesize using traditional methods. nih.gov Similarly, electrochemical methods could be employed to drive key cyclization or functionalization steps in a controlled and environmentally friendly manner. rsc.orgnih.gov

Development of Sustainable and Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. ijpsjournal.comrsc.org For the synthesis of researchgate.netijpsjournal.comThiazepan-(5E)-ylideneamine, a focus on sustainability could lead to the development of more economical and environmentally benign processes. usc.edu This could involve the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives, and the use of catalytic methods to minimize waste generation. ijpsjournal.commdpi.com

The development of a catalytic, one-pot synthesis would be a significant advancement over existing multi-step procedures. nih.gov The use of earth-abundant metal catalysts or even metal-free catalytic systems would further enhance the economic viability and sustainability of the synthesis. usc.edu

Advanced In Situ Spectroscopic Characterization during Reactions

A detailed understanding of reaction mechanisms is crucial for optimizing synthetic processes. nih.govresearchgate.net Advanced in situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide real-time insights into the progress of a reaction, allowing for the identification of intermediates and the determination of kinetic parameters. beilstein-journals.orgcam.ac.uk

By monitoring the synthesis of researchgate.netijpsjournal.comThiazepan-(5E)-ylideneamine in real-time using in situ NMR, it would be possible to gain a deeper understanding of the reaction pathway. nih.gov This information could then be used to optimize reaction conditions, improve yields, and minimize the formation of byproducts. Other techniques such as in situ infrared (IR) spectroscopy could also provide valuable complementary data.

Table 3: Compound Names Mentioned in the Article

Compound Name
researchgate.netijpsjournal.comThiazepan-(5E)-ylideneamine
1,4-Thiazepane (B1286124)
researchgate.netijpsjournal.comThiazepanones

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing [1,4]Thiazepan-(5E)-ylideneamine, and how can yield and purity be systematically improved?

  • Methodological Answer : Synthesis typically involves multi-step routes with critical control of parameters like temperature, solvent polarity, and reaction time. For example, highlights the importance of solvent choice (e.g., dichloromethane for intermediate stabilization) and inert atmospheres to minimize side reactions. Yield optimization can be achieved via factorial design experiments (e.g., varying catalyst loading, stoichiometry) to identify dominant variables . Purity improvements may require chromatographic techniques (e.g., flash column chromatography) or recrystallization in non-polar solvents.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of [1,4]Thiazepan-(5E)-ylideneamine derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) is critical for confirming ring conformation and substituent positions. X-ray crystallography resolves stereoelectronic effects (e.g., E/Z isomerism) and hydrogen-bonding networks, as noted in ’s emphasis on structural formula consistency . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like amine or thioether moieties.

Q. How can factorial design be applied to explore the reactivity of [1,4]Thiazepan-(5E)-ylideneamine in substitution or cycloaddition reactions?

  • Methodological Answer : Pre-experimental screening (e.g., Plackett-Burman design) identifies influential variables (e.g., temperature, electrophile concentration). Full factorial designs (2^k or 3^k) quantify interactions between variables, as described in ’s framework for variable manipulation . For cycloaddition reactions, factors like solvent dielectric constant and catalyst type (e.g., Lewis acids) should be prioritized. Response surface methodology (RSM) optimizes conditions for maximum regioselectivity.

Advanced Research Questions

Q. How can contradictory data in mechanistic studies of [1,4]Thiazepan-(5E)-ylideneamine’s ring-opening reactions be resolved?

  • Methodological Answer : Contradictions often arise from competing pathways (e.g., nucleophilic vs. radical mechanisms). Isotopic labeling (e.g., deuterated solvents) and kinetic isotope effects (KIE) can distinguish mechanisms, as demonstrated in ’s use of deuterated reagents . Computational studies (DFT or MD simulations) map transition states and energy barriers, aligning theoretical predictions with experimental data (e.g., Eyring plots) .

Q. What computational strategies are recommended for predicting the biological activity of [1,4]Thiazepan-(5E)-ylideneamine derivatives?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) screens binding affinities to target proteins (e.g., enzymes or receptors). QSAR models trained on experimental IC50 values identify pharmacophoric features (e.g., electron-withdrawing substituents). advocates AI-driven platforms (COMSOL Multiphysics) for virtual screening and pharmacokinetic profiling (e.g., ADMET properties) . Free-energy perturbation (FEP) calculations refine binding mode predictions.

Q. How can researchers address challenges in isolating intermediates during the synthesis of [1,4]Thiazepan-(5E)-ylideneamine analogs?

  • Methodological Answer : Reactive intermediates (e.g., enamines or thiiranium ions) require stabilization via low-temperature techniques (−78°C in THF) or trapping agents (e.g., silyl chlorides). ’s TLC-guided purification methods ensure real-time monitoring of reaction progress . In-line analytics (ReactIR or LC-MS) detect transient species, while flow chemistry minimizes decomposition risks.

Q. What experimental and theoretical approaches reconcile discrepancies in the compound’s thermodynamic stability under varying pH conditions?

  • Methodological Answer : pH-dependent stability studies (e.g., HPLC monitoring of degradation products) identify labile functional groups. ’s ontological framework links stability trends to electronic effects (e.g., protonation of the amine group) . Marcus theory analysis explains electron-transfer processes in oxidation reactions.

Cross-Disciplinary and Methodological Questions

Q. How can [1,4]Thiazepan-(5E)-ylideneamine be integrated into interdisciplinary studies (e.g., chemical biology or materials science)?

  • Methodological Answer : In chemical biology, bioconjugation strategies (e.g., NHS ester coupling) attach the compound to fluorescent probes for cellular imaging. emphasizes computational tools (e.g., molecular dynamics for membrane permeability studies) . For materials science, self-assembly properties can be studied via SAXS or TEM, leveraging the thiazepane ring’s conformational flexibility.

Q. What protocols ensure data integrity and reproducibility in studies involving [1,4]Thiazepan-(5E)-ylideneamine?

  • Methodological Answer : ’s data management frameworks recommend blockchain-secured ELNs (Electronic Lab Notebooks) for traceability . Strict SOPs for instrumental calibration (e.g., NMR shimming, HPLC column conditioning) and inter-laboratory validation (e.g., Round Robin trials) enhance reproducibility. Statistical tools (e.g., R’s lme4 package) account for batch effects.

Tables for Key Data

Parameter Optimal Range Key Technique Reference
Reaction Temperature−20°C to 25°CCryogenic Reactor
Solvent Polarity (ET₃₀)40–50 kcal/molSolvent Screening (Hansen Parameters)
Catalyst Loading5–10 mol%DoE (Design of Experiments)
Purity Threshold≥95% (HPLC)Preparative HPLC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.